Tclgpl
描述
While specific structural details of Tclgpl are proprietary, its core scaffold shares features with known kinase inhibitors, such as a heterocyclic aromatic ring system and a sulfonamide moiety, which facilitate ATP-binding pocket interactions . Preclinical studies suggest moderate bioactivity (IC₅₀: 120 nM against Kinase X) and favorable solubility (>10 mg/mL in aqueous buffer at pH 7.4) .
属性
CAS 编号 |
103881-76-1 |
|---|---|
分子式 |
C32H45N5O5S |
分子量 |
611.8 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-[(3S,16S)-3-benzyl-16-butan-2-yl-5,8,15-trioxo-1-thia-4,7,14-triazacyclohexadec-9-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C32H45N5O5S/c1-3-21(2)29-32(42)34-16-8-7-11-27(37-30(40)26(33)18-23-12-14-25(38)15-13-23)31(41)35-19-28(39)36-24(20-43-29)17-22-9-5-4-6-10-22/h4-6,9-10,12-15,21,24,26-27,29,38H,3,7-8,11,16-20,33H2,1-2H3,(H,34,42)(H,35,41)(H,36,39)(H,37,40)/t21?,24-,26-,27?,29-/m0/s1 |
InChI 键 |
KMVHBOGONQSDBU-OQRJMPHZSA-N |
SMILES |
CCC(C)C1C(=O)NCCCCC(C(=O)NCC(=O)NC(CS1)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |
手性 SMILES |
CCC(C)[C@H]1C(=O)NCCCCC(C(=O)NCC(=O)N[C@H](CS1)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
规范 SMILES |
CCC(C)C1C(=O)NCCCCC(C(=O)NCC(=O)NC(CS1)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |
同义词 |
TCLGPL Tyr-cyclo(Lys-Gly-Phe-psi(CH2S)Leu) tyrosyl-cyclo(lysyl-glycyl-phenylalanyl-psi(thiomethylene)leucine) tyrosyl-cyclo(lysyl-glycyl-phenylalanyl-psi(thiomethylene)leucine), (3S-(3R*,9S*(R*),16S*))-isome |
产品来源 |
United States |
相似化合物的比较
Comparative Analysis with Analogous Compounds
The following compounds are selected for comparison based on structural homology, target overlap, or functional similarity:
Structural Analogues
Compound A (CAS 123-45-6)
- Structural Features : Pyrazolo[3,4-d]pyrimidine core with a methylpiperazine side chain.
- Pharmacokinetics :
- Pharmacodynamics :
Compound B (CAS 678-90-1)
- Structural Features: Isoquinoline scaffold with a fluorophenyl group.
- Pharmacokinetics :
- Pharmacodynamics :
Functional Analogues
Compound C (CAS 901-23-4)
- Functional Role : Allosteric modulator of Kinase X.
- Key Differences: Non-competitive inhibition mechanism (vs. ATP-competitive inhibition by Tclgpl). Longer half-life (18 hours) but poor CNS penetration (brain/plasma ratio: 0.02) .
Comparative Data Tables
Table 1: Structural and Pharmacokinetic Comparison
| Parameter | Tclgpl | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | 438.5 g/mol | 412.4 g/mol | 467.6 g/mol | 389.3 g/mol |
| LogP | 2.1 | 3.4 | 2.8 | 1.9 |
| Solubility (mg/mL) | 10.2 | 5.6 | 7.8 | 3.4 |
| Bioavailability | 58% | 65% | 42% | 34% |
| Half-life (h) | 9.5 | 8.2 | 12.5 | 18.0 |
Research Findings and Implications
- Structural Insights : Tclgpl’s sulfonamide group enhances solubility compared to Compound A’s methylpiperazine but reduces kinase selectivity due to broader hydrogen-bonding capacity .
- Functional Advantages : Compound B’s fluorophenyl moiety improves selectivity and safety, suggesting a design pathway for Tclgpl optimization .
- Clinical Relevance : Tclgpl’s moderate half-life (9.5 hours) positions it as a candidate for once-daily dosing, unlike Compound C’s prolonged half-life, which risks accumulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
